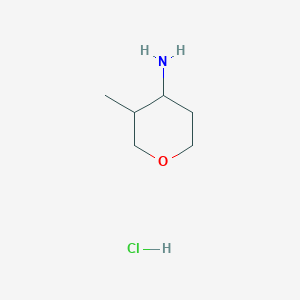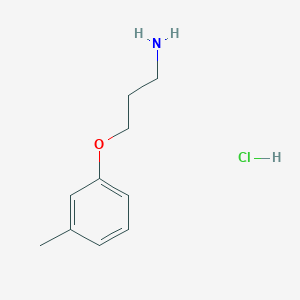
trans-3-Methyl-4-aminotetrahydropyran hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-3-Methyl-4-aminotetrahydropyran hydrochloride is a chemical compound with the CAS Number: 1682655-57-7 . It has a molecular weight of 151.64 . The IUPAC name for this compound is (3R,4S)-3-methyltetrahydro-2H-pyran-4-amine hydrochloride . It is a white to yellow solid and is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H13NO.ClH/c1-5-4-8-3-2-6 (5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.
科学的研究の応用
Chemical Synthesis and Characterization :
- Srivastava and Brown (1970) detailed the preparation of cis- and trans-dimethoxytetrahydropyrans, including methods to obtain trans-2,5-dimethoxytetrahydropyran via hydroboration and oxidation processes, providing foundational knowledge for synthesis techniques (Srivastava & Brown, 1970).
- Jadoo, Booysen, and Akerman (2017) synthesized novel rhenium(I) and (V) complexes with Schiff bases derived from 4-aminotetrahydropyran and characterized their DNA binding abilities, showing potential applications in biochemistry and molecular biology (Jadoo, Booysen, & Akerman, 2017).
Organic Reaction Solvent Applications :
- Kobayashi et al. (2019) explored 4-Methyltetrahydropyran (4-MeTHP) as an organic reaction solvent. This study demonstrated its broad application in various organic reactions and suggested it could be a substitute for conventional ethers and harmful halogenated solvents (Kobayashi et al., 2019).
Applications in Medicinal Chemistry :
- Prugh et al. (1990) discussed the preparation of tetrahydropyran-2-ones and their inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A reductase, an enzyme crucial in cholesterogenesis. This suggests potential applications in developing cholesterol-lowering drugs (Prugh et al., 1990).
Polysaccharide-Type Polymer Synthesis :
- Komada, Okada, and Sumitomo (1978) synthesized a new polysaccharide-type polymer containing hydroxyl groups in its repeating unit from tetrahydropyran derivatives, which could have implications in material science (Komada, Okada, & Sumitomo, 1978).
特性
IUPAC Name |
3-methyloxan-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-4-8-3-2-6(5)7;/h5-6H,2-4,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQUEEOHOGWETD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCC1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N6-benzyl-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2892156.png)
![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2892157.png)
![3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]benzamide](/img/structure/B2892158.png)

![1-[1-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidin-2-one](/img/structure/B2892160.png)

![2-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B2892163.png)
![2-{[(3,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2892165.png)




![3,4-dihydro-2(1H)-isoquinolinyl(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2892176.png)

